molecular formula C17H23BO3 B3240692 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester CAS No. 1445800-18-9

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester

Cat. No.: B3240692
CAS No.: 1445800-18-9
M. Wt: 286.2 g/mol
InChI Key: XPUGGSZQWKOSDU-UHFFFAOYSA-N
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Description

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester is a chemical compound with the CAS Number: 1445800-18-9 . It has a molecular weight of 286.18 . The compound is light yellow solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one . The InChI code for this compound is 1S/C17H23BO3/c1-16(2)17(3,4)21-18(20-16)13-10-9-12-7-5-6-8-15(19)14(12)11-13/h9-11H,5-8H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 286.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I have access to.

Scientific Research Applications

Photoinduced Borylation of Haloarenes

The boronic acid pinacol esters, such as 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester, play a significant role in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. A notable application involves a metal- and additive-free method for converting haloarenes directly into boronic acids and esters through photoinduced borylation. This method omits the need for toxic metal catalysts and ligands, producing easy-to-remove by-products and can be scaled to multigram levels (Mfuh et al., 2017).

Analytical Challenges in Pinacolboronate Esters

Pinacolboronate esters are widely used in Suzuki coupling reactions for synthesizing complex molecules. They present unique analytical challenges, particularly in stability and solubility. Innovative analytical approaches have been developed to stabilize these esters, involving non-aqueous, aprotic diluents, and highly basic mobile phases for reversed-phase separation (Zhong et al., 2012).

Scaffold Construction

The compound has been used as a scaffold for constructing specific compounds or compound libraries with benzofuran cores. This involves strategies like per-iodination/de-iodination, Sonogashira alkynylation, and Cu-catalyzed heteroannulation (Williams et al., 2013).

Synthesis of π-Conjugated Polymers

In the field of polymer science, these esters are utilized in the Suzuki-Miyaura coupling polymerization to create high-molecular-weight π-conjugated polymers with boronic acid ester moieties at both ends. This method is contrary to Flory's principle and involves an unstoichiometric polycondensation behavior accounted for by intramolecular transfer of a Pd catalyst (Nojima et al., 2016).

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO3/c1-16(2)17(3,4)21-18(20-16)13-10-9-12-7-5-6-8-15(19)14(12)11-13/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUGGSZQWKOSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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